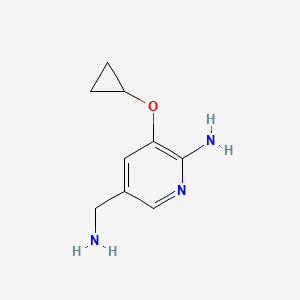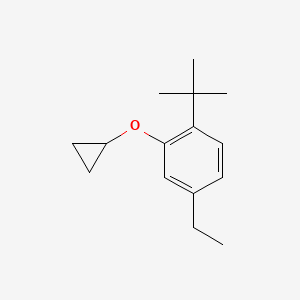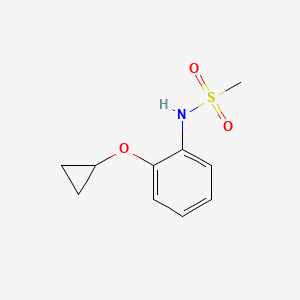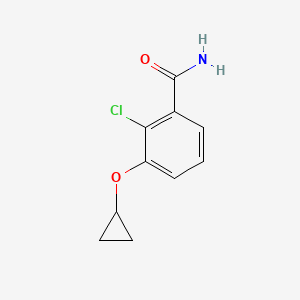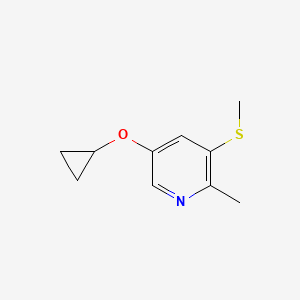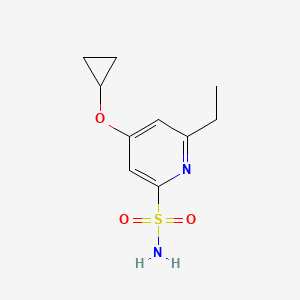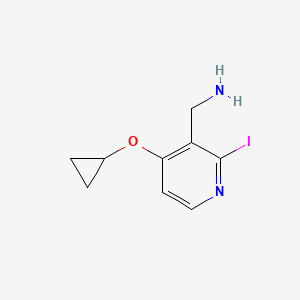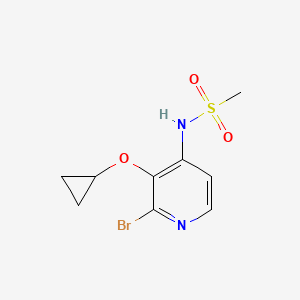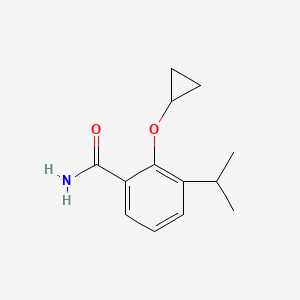
2-Cyclopropoxy-3-isopropylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropoxy-3-isopropylbenzamide is an organic compound that belongs to the class of benzamides It features a benzene ring substituted with a cyclopropoxy group at the second position and an isopropyl group at the third position, along with an amide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-3-isopropylbenzamide typically involves the following steps:
Formation of the Cyclopropoxy Group: The cyclopropoxy group can be introduced through a cyclopropanation reaction. This involves the reaction of an alkene with a carbene precursor, such as diazomethane, in the presence of a catalyst like rhodium or copper.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via Friedel-Crafts alkylation. This reaction involves the use of isopropyl chloride and a Lewis acid catalyst, such as aluminum chloride, to alkylate the benzene ring.
Amide Formation: The final step involves the formation of the amide group. This can be achieved by reacting the substituted benzene with an appropriate amine and a coupling reagent like carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclopropoxy-3-isopropylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3). This reaction typically targets the cyclopropoxy group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions can reduce the amide group to an amine.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions. Common reagents for these reactions include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol or ethanol.
Substitution: Halogens in the presence of a Lewis acid catalyst, nitrating agents in sulfuric acid.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Halogenated or nitrated benzamides.
Wissenschaftliche Forschungsanwendungen
2-Cyclopropoxy-3-isopropylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions. Its structural features allow it to interact with various biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry: The compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 2-Cyclopropoxy-3-isopropylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The cyclopropoxy and isopropyl groups play a crucial role in its binding affinity and specificity. The exact pathways and targets involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Cyclopropoxy-3-methylbenzamide: Similar structure but with a methyl group instead of an isopropyl group.
2-Cyclopropoxy-3-ethylbenzamide: Similar structure but with an ethyl group instead of an isopropyl group.
2-Cyclopropoxy-3-tert-butylbenzamide: Similar structure but with a tert-butyl group instead of an isopropyl group.
Uniqueness
2-Cyclopropoxy-3-isopropylbenzamide is unique due to the presence of both the cyclopropoxy and isopropyl groups. These groups confer specific chemical and biological properties that distinguish it from other similar compounds. The combination of these substituents can enhance its reactivity, binding affinity, and stability, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C13H17NO2 |
|---|---|
Molekulargewicht |
219.28 g/mol |
IUPAC-Name |
2-cyclopropyloxy-3-propan-2-ylbenzamide |
InChI |
InChI=1S/C13H17NO2/c1-8(2)10-4-3-5-11(13(14)15)12(10)16-9-6-7-9/h3-5,8-9H,6-7H2,1-2H3,(H2,14,15) |
InChI-Schlüssel |
XANXWPJFCDAIEV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C(=CC=C1)C(=O)N)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


